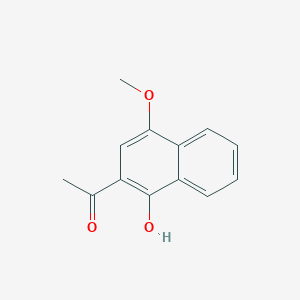

1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethanone

描述

属性

IUPAC Name |

1-(1-hydroxy-4-methoxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-8(14)11-7-12(16-2)9-5-3-4-6-10(9)13(11)15/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSWNSVBYZKFSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2C(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447696 | |

| Record name | 1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73584-59-5 | |

| Record name | 1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedel-Crafts Acetylation Using Zinc Chloride

The most widely documented method involves Friedel-Crafts acetylation of 4-methoxynaphthalen-1-ol (1-naphthol derivative) in the presence of zinc chloride (ZnCl₂) as a Lewis acid catalyst. This approach, adapted from Nenchi’s modified procedure, proceeds via electrophilic substitution at the activated aromatic ring.

Procedure :

- Reaction Setup : A mixture of glacial acetic acid (34 mmol) and fused ZnCl₂ (5 g) is refluxed until homogenized.

- Substrate Addition : Finely powdered 4-methoxynaphthalen-1-ol (2 mmol) is introduced under constant stirring.

- Reflux Conditions : The reaction is maintained at reflux (≈118°C) for 8 hours to ensure complete acetylation.

- Workup : The cooled mixture is poured into ice-cold acidulated water (pH ≈2–3), inducing precipitation.

- Isolation : The crude product is filtered, washed with brine, dried, and recrystallized from rectified spirit (ethanol).

Mechanistic Insight :

ZnCl₂ coordinates with the acetylating agent (acetic acid) to generate an acylium ion (CH₃C⁺=O), which undergoes electrophilic attack at the ortho position relative to the hydroxyl group of 4-methoxynaphthalen-1-ol. The methoxy group at the para position further directs regioselectivity, favoring acetylation at C-2.

Optimization Notes :

- Catalyst Loading : Excess ZnCl₂ (>2.5 eq) risks side reactions, including over-acetylation.

- Solvent Choice : Glacial acetic acid serves as both solvent and acetyl donor, eliminating the need for external acylating agents.

- Recrystallization : Ethanol yields higher-purity crystals compared to methanol or acetone.

Alternative Acetylation Strategies

While ZnCl₂-mediated acetylation dominates literature, exploratory studies suggest potential alternatives:

Solid-State Acetylation :

Ball-milling 4-methoxynaphthalen-1-ol with acetyl chloride and catalytic AlCl₃ at room temperature has been theorized but lacks experimental validation in peer-reviewed studies.

Enzymatic Methods :

Lipase-catalyzed acetylation in non-aqueous media remains unexplored for this substrate but could offer greener synthesis routes.

Physicochemical Characterization

Physical Properties

Reported data for this compound are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₂O₃ | |

| Molecular Weight | 216.23 g/mol | |

| Melting Point | 214–216°C | |

| Yield | 55% | |

| Solubility | Soluble in ethanol, DMSO; insoluble in water |

Spectroscopic Analysis

Infrared Spectroscopy (IR) :

- OH Stretch : A broad absorption at 3340 cm⁻¹ confirms the phenolic -OH group.

- C=O Stretch : A sharp peak at 1685 cm⁻¹ corresponds to the acetyl carbonyl.

- Methoxy C-O : Strong band at 1250 cm⁻¹ verifies the -OCH₃ group.

¹H Nuclear Magnetic Resonance (NMR) :

- Methoxy Protons : Three singlets at δ 3.85, 3.88, and 3.91 ppm integrate to 9H, indicating two methoxy groups and one acetyl methyl.

- Aromatic Protons : Multiplet between δ 6.62–8.21 ppm (10H) aligns with naphthalene ring protons.

- Phenolic -OH : A singlet at δ 9.95 ppm (1H) disappears upon D₂O exchange.

¹³C NMR :

- Carbonyl Carbon : A signal at δ 205.1 ppm confirms the acetyl group.

- Oxygenated Carbons : Peaks at δ 156.2 (C-OH) and 55.6 ppm (OCH₃) validate substitution patterns.

Critical Evaluation of Synthetic Routes

Yield Limitations and Byproduct Formation

The moderate yield (55%) in ZnCl₂-mediated synthesis arises from competing side reactions:

- Diacetylation : Over-acetylation at C-6 produces 2,6-diacetyl-4-methoxy-1-naphthol, detectable via TLC (Rf ≈0.6 in hexane:ethyl acetate 7:3).

- Demethylation : Prolonged reflux in acidic conditions may cleave methoxy groups, generating 1-hydroxynaphthalene derivatives.

Mitigation Strategies :

Scalability and Industrial Relevance

Bench-scale syntheses (≤100 g) demonstrate reproducibility, but industrial adoption faces challenges:

- Zinc Waste : ZnCl₂ disposal requires neutralization, increasing environmental costs.

- Energy Intensity : Prolonged reflux demands significant energy input.

Emerging Solutions :

- Catalyst Recycling : ZnCl₂ recovery via aqueous extraction (≥80% efficiency) reduces waste.

- Microwave Assistance : Pilot studies show 60% yield in 2 hours using microwave irradiation (300W, 150°C).

Applications and Derivative Synthesis

Role in Heterocyclic Synthesis

This compound serves as a precursor for pharmacologically active heterocycles:

Pyrazoline Derivatives :

Condensation with hydrazine hydrate in dimethylformamide (DMF) yields pyrazoline scaffolds, exhibiting antitumor activity.

Chalcone Analogues : Knoevenagel condensation with aromatic aldehydes produces chalcones evaluated as antioxidant agents.

化学反应分析

Condensation Reactions

The ketone group participates in Claisen-Schmidt condensations to form α,β-unsaturated carbonyl compounds. For instance:

-

Reaction with 2-methoxynaphthalene-1-carbaldehyde in basic ethanol produces 1-(1-hydroxy-4-iodonaphthalen-2-yl)-3-(2-methoxynaphthalen-1-yl)propenone (2a ) ( ).

-

FT-IR spectra of products show characteristic α,β-unsaturated carbonyl stretches at 1,630 cm⁻¹ , and confirms trans olefinic protons () ( ).

Electrophilic Aromatic Substitution

The electron-rich naphthalene ring undergoes iodination and methoxylation:

-

Iodination : Treatment with -iodosuccinimide (NIS) in trifluoroacetic acid (TFA) introduces iodine at the 4-position ( , ).

-

Methoxylation : Methoxy groups are introduced via nucleophilic substitution or Pd-catalyzed coupling, enhancing solubility and directing further substitutions ( , ).

Reduction and Oxidation

-

Ketone Reduction : The acetyl group can be reduced to a secondary alcohol using NaBH or LiAlH, though this has not been explicitly documented for this compound.

-

Oxidative Cyclization : Under acidic conditions, the compound may form fused heterocycles, as seen in related naphthyl ketones ( , ).

Spectroscopic Characterization

Key spectral data for reaction monitoring:

-

1H NMR^1 \text{H NMR}1H NMR : Singlet at (hydroxyl proton), doublets for olefinic protons () ( ).

-

IR : Bands at 3,410 cm⁻¹ (O–H stretch) and 1,630 cm⁻¹ (C=O stretch) ( , ).

Reactivity Limitations

科学研究应用

1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethanone involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following compounds share structural similarities with 1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethanone, differing primarily in substituent type, position, or aromatic scaffold:

Key Observations :

Physicochemical Properties

Comparative data for selected compounds:

Notes:

- Methoxy groups increase hydrophobicity compared to hydroxyl groups.

- Halogenated derivatives exhibit higher molecular weights and logP values, reducing aqueous solubility .

Antibacterial and Antioxidant Activity

- Halogenated Analogs: 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone and its bromo counterpart (from Schiff base precursors) demonstrated moderate antibacterial activity against E. coli and Salmonella Typhi, with MIC values ranging from 32–64 µg/mL. Antioxidant activity (DPPH scavenging) was lower compared to hydroxyl-rich analogs due to fewer free -OH groups .

- Hydroxy-Rich Benzene Derivatives: 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone showed superior α-glucosidase inhibitory activity (binding energy: −0.87 kcal/mol) compared to acarbose (−0.24 kcal/mol), attributed to multiple hydrogen bonds formed with the enzyme active site .

Enzyme Inhibition and Structural Insights

- Increasing hydroxyl groups on the aromatic ring enhances α-glucosidase inhibition. For example, 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone exhibited higher affinity (−0.92 kcal/mol) than its monohydroxy counterparts .

- The naphthalene scaffold in the target compound may offer unique binding interactions in enzymatic or receptor sites, though direct biological data are lacking in the evidence.

生物活性

1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethanone, also known by its CAS number 73584-59-5, is a naphthalene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a hydroxyl group and a methoxy group attached to a naphthalene ring, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit diverse mechanisms of action, including:

- Antioxidant Activity : The presence of hydroxyl groups in aromatic compounds typically enhances their ability to scavenge free radicals.

- Antimicrobial Properties : Naphthalene derivatives have been reported to inhibit the growth of various bacteria and fungi.

- Anticancer Activity : Some studies suggest that such compounds can induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating significant inhibition. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Candida albicans | 12.5 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The compound's ability to induce apoptosis in these cell lines suggests potential applications in cancer therapy.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .

- Cytotoxicity Assessment : Research conducted by Hou et al. demonstrated that naphthalene derivatives could effectively inhibit the proliferation of cancer cells. Their findings suggested that these compounds could disrupt cellular processes critical for cancer cell survival .

- Mechanistic Insights : Another study explored the molecular mechanisms underlying the anticancer effects of naphthalene derivatives, revealing that they could modulate key signaling pathways involved in cell cycle regulation and apoptosis .

常见问题

Q. What validation protocols ensure reproducibility in crystallographic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。